molecular formula C9H11BrN2O3S B14813611 N-(6-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(6-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14813611
M. Wt: 307.17 g/mol
InChI Key: BHLHUQXPGHHEGO-UHFFFAOYSA-N
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Description

N-(6-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11BrN2O3S and a molecular weight of 307.167 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(6-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

N-(6-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

  • N-(6-Bromo-4-methoxypyridin-3-YL)methanesulfonamide
  • N-(6-Bromo-4-ethoxypyridin-3-YL)methanesulfonamide
  • N-(6-Bromo-4-propoxypyridin-3-YL)methanesulfonamide

Comparison: N-(6-Bromo-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkoxy groups .

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

N-(6-bromo-4-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-7-5-11-9(10)4-8(7)15-6-2-3-6/h4-6,12H,2-3H2,1H3

InChI Key

BHLHUQXPGHHEGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1OC2CC2)Br

Origin of Product

United States

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